molecular formula C16H25NO2 B14746047 Nicotinic acid, decyl ester CAS No. 5338-17-0

Nicotinic acid, decyl ester

Cat. No.: B14746047
CAS No.: 5338-17-0
M. Wt: 263.37 g/mol
InChI Key: OVSJCKDIBDNMMK-UHFFFAOYSA-N
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Description

Nicotinic acid, decyl ester, also known as decyl nicotinate, is an organic compound with the molecular formula C16H25NO2. It is an ester derivative of nicotinic acid (niacin), a form of vitamin B3. This compound is characterized by its long decyl chain, which imparts unique physical and chemical properties compared to its parent compound, nicotinic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinic acid, decyl ester can be synthesized through esterification reactions. One common method involves the reaction of nicotinic acid with decanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Nicotinic acid, decyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Substitution: Nucleophiles like amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Nicotinic acid and decanol.

    Reduction: Decanol and nicotinic aldehyde.

    Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of nicotinic acid, decyl ester involves its interaction with nicotinic acid receptors. Upon hydrolysis, it releases nicotinic acid, which activates G-protein-coupled receptors (GPCRs) on adipocytes. This activation leads to the inhibition of lipolysis, resulting in decreased free fatty acid levels in the bloodstream . Additionally, nicotinic acid influences various metabolic pathways by acting as a precursor to nicotinamide adenine dinucleotide (NAD) and its derivatives .

Comparison with Similar Compounds

Uniqueness: Nicotinic acid, decyl ester stands out due to its long decyl chain, which imparts enhanced lipophilicity and potential for use in lipid-based formulations. This unique structure allows for targeted delivery and prolonged activity in biological systems .

Properties

CAS No.

5338-17-0

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

decyl pyridine-3-carboxylate

InChI

InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-9-13-19-16(18)15-11-10-12-17-14-15/h10-12,14H,2-9,13H2,1H3

InChI Key

OVSJCKDIBDNMMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CN=CC=C1

Origin of Product

United States

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